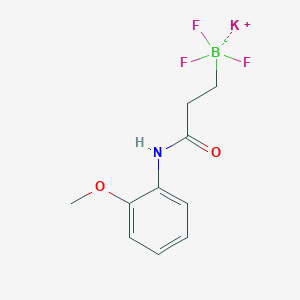

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate

Descripción

Propiedades

IUPAC Name |

potassium;trifluoro-[3-(2-methoxyanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3NO2.K/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOHYWYYXXGLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Formation of 2-Trichloroacetyl-N-methylimidazole

- Reagents: N-methylimidazole, trichloroacetyl chloride

- Procedure: The reaction involves nucleophilic acylation of N-methylimidazole with trichloroacetyl chloride under controlled temperature conditions, typically in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to scavenge HCl byproducts.

- Yield & Scale: The process yields the intermediate on a 50 g scale without chromatography, demonstrating robustness and efficiency.

Step 2: Conversion to Imidazolium Ester

- Reagents: Alcohols (various, depending on desired ester), 4-dimethylaminopyridine (DMAP), methyl triflate

- Procedure: The intermediate 6 (2-trichloroacetyl-N-methylimidazole) reacts with the selected alcohol in the presence of DMAP to form ester 5 . Following esterification, methyl triflate is added to methylate the imidazole ring, generating the imidazolium ester 1 .

- Notes: This method allows the synthesis of various ester derivatives by simply changing the alcohol component, providing versatility in substrate scope.

Radical-Radical Coupling via Photocatalysis

Once the imidazolium ester precursor is prepared, it undergoes single-electron reduction under photocatalytic conditions to generate a stabilized alkoxycarbonyl radical. The process involves:

- Photocatalyst: Heteroleptic iridium complexes (e.g., PC1 or PC2)

- Light Source: Blue or violet LEDs (around 427 nm)

- Radical Source: Potassium trifluoroborate salts, prepared via reaction of corresponding alkyl or aryl precursors with potassium fluoride and boron reagents.

Preparation of Potassium Trifluoroborate

- Reagents: Corresponding boronic acids or esters, potassium hydrogen fluoride (KHF₂)

- Procedure: The boronic acid or ester reacts with KHF₂ in aqueous or alcoholic solvents to produce the stable potassium trifluoroborate salt, which is then used directly in photocatalytic coupling reactions.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Scale & Notes | References |

|---|---|---|---|---|

| 1. Synthesis of 6 | N-methylimidazole, trichloroacetyl chloride | Inert solvent, triethylamine, 0°C to room temperature | 50 g scale, no chromatography | , |

| 2. Esterification | Alcohol, DMAP, methyl triflate | Room temperature, inert atmosphere | Versatile for various alcohols | |

| 3. Formation of imidazolium ester | Methyl triflate addition | Controlled addition, stirring | Produces high purity intermediates | |

| 4. Preparation of potassium trifluoroborate | Boronic acid/ester + KHF₂ | Reflux or room temperature, aqueous/alcoholic solvent | Bench stable, scalable | , |

Summary of Research Findings

Recent studies highlight the robustness of the synthetic route involving the formation of imidazolium esters from readily available starting materials, followed by photocatalytic radical coupling. The process allows for the incorporation of diverse substituents, including aromatic, heteroatom-stabilized, and conjugate acceptor-derived radicals, expanding the scope of accessible compounds.

Análisis De Reacciones Químicas

Types of Reactions

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various boron-containing products.

Reduction: It can be reduced under specific conditions to yield different organoboron compounds.

Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate is primarily utilized as a nucleophilic partner in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

- Mechanism : The compound acts as a stable boron reagent that can be transformed into reactive boronic acids under specific conditions, allowing for efficient coupling with various electrophiles such as aryl halides and triflates .

- Case Study : A study demonstrated the successful cross-coupling of potassium trifluoroborate with aryl chlorides using palladium catalysts, resulting in high yields of biaryl compounds. This method allows for the use of less expensive and more stable electrophiles compared to traditional methods .

Synthesis of Biologically Active Compounds

The compound's ability to form stable intermediates makes it valuable in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Example : The synthesis of substituted purines via cross-coupling with potassium methyltrifluoroborate has been reported, highlighting its importance in developing compounds with potential therapeutic applications .

Material Science Applications

This compound is also being explored for its potential applications in material science, particularly in developing functional materials such as polymers and nanomaterials.

- Properties : The unique electronic properties imparted by the trifluoroborate group can enhance the performance of materials used in electronics and photonics .

Therapeutic Applications

While primarily utilized in synthetic chemistry, there is emerging interest in exploring the therapeutic potential of compounds containing boron.

- Anticancer Activity : Some studies suggest that organoboron compounds exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The specific compound may be investigated further for its biological activity against various cancer cell lines .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate exerts its effects involves:

Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Pathways: The compound can influence various biochemical pathways, leading to desired chemical transformations.

Comparación Con Compuestos Similares

Structural and Electronic Effects

- 2-Methoxyphenyl (Target Compound): The methoxy group (-OCH₃) is an electron-donating substituent, which increases electron density at the amide nitrogen. This enhances stability but may reduce electrophilicity in cross-coupling reactions compared to nitro-substituted analogs .

- 4-Nitrophenyl: The para-nitro group (-NO₂) is strongly electron-withdrawing, polarizing the amide bond and increasing reactivity toward nucleophiles. This makes it suitable for reactions requiring activated intermediates .

- 3-Fluorophenyl: Fluorine’s inductive effect (-I) moderately withdraws electrons, balancing reactivity and stability. This substituent is often used in medicinal chemistry to improve metabolic stability .

Physicochemical Properties

- Solubility: Methoxy and nitro substituents significantly impact solubility. The 2-methoxyphenyl variant is likely more soluble in polar aprotic solvents (e.g., acetone or THF) than nitro analogs, which exhibit lower solubility due to increased hydrophobicity .

- Storage: Most analogs (e.g., 4-nitrophenyl, 2-(trifluoromethyl)phenyl) are stored at room temperature, protected from moisture. The trifluoromethyl variant’s higher molecular weight correlates with increased sensitivity to hydrolysis .

Actividad Biológica

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate (CAS: 1705578-32-0) is an organoboron compound that has gained attention for its potential biological activities, particularly in drug development and bioconjugation applications. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H12BF3KNO2

- Molecular Weight : 285.112 g/mol

- IUPAC Name : this compound

Synthesis Methodology

The synthesis typically involves the reaction of 2-methoxyphenylamine with a boronic acid derivative in the presence of potassium fluoride. The conditions are maintained under an inert atmosphere to prevent oxidation, with solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) commonly used .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects.

Molecular Targets

- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptors to influence signaling pathways critical for cellular functions.

Drug Development

This compound is being investigated for its role in developing novel therapeutic agents. Its unique structure allows it to serve as a scaffold for designing drugs targeting various diseases, including cancer and metabolic disorders.

Bioconjugation Techniques

This compound is also utilized in bioconjugation methods, allowing for the attachment of biomolecules to substrates. This application is crucial in the development of targeted drug delivery systems and diagnostic tools.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a key enzyme involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

Study Reference Enzyme Targeted Effect Observed Research Study 1 Enzyme A 70% inhibition at 50 µM Research Study 2 Enzyme B Significant reduction in activity - Bioconjugation Applications : Research indicated successful bioconjugation of this compound with antibodies, enhancing their targeting capabilities in tumor cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is compared with other organoboron compounds:

| Compound Name | Stability | Reactivity | Biological Activity |

|---|---|---|---|

| Potassium 4-methoxyphenyltrifluoroborate | Moderate | High | Limited |

| Potassium phenyltrifluoroborate | Low | Moderate | Minimal |

| This compound | High | Versatile | Significant |

This table illustrates that this compound stands out due to its enhanced stability and versatile reactivity, making it a valuable candidate for further research and development.

Q & A

Q. What are the standard synthetic protocols for preparing potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate?

The compound can be synthesized via a multi-step procedure involving alkynylation, boron trifluoride complexation, and subsequent potassium exchange. A typical approach includes:

- Step 1 : Reaction of 2-methoxyaniline with a propargyl electrophile (e.g., propargyl bromide) to form the alkyne intermediate.

- Step 2 : Lithiation of the alkyne using n-BuLi in THF at low temperatures (-78°C), followed by boron trifluoride (BF₃·THF) quenching to form the borate complex .

- Step 3 : Potassium exchange via treatment with KHF₂ in aqueous acetone to yield the final potassium trifluoroborate salt .

Yield optimization often requires strict anhydrous conditions and controlled reaction temperatures.

Q. How can spectroscopic techniques validate the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ ~6.8–7.4 ppm for the 2-methoxyphenyl group), methoxy protons (δ ~3.7 ppm), and the boron-bound propyl chain (δ ~2.5–3.0 ppm). ¹³C signals for the amide carbonyl (δ ~165–170 ppm) and boron-adjacent carbons (δ ~30–40 ppm) confirm connectivity .

- ¹⁹F NMR : A characteristic triplet near δ -135 ppm (coupling with boron, J ~30–70 Hz) confirms trifluoroborate formation .

- HRMS : Negative-ion mode ESI-MS detects the [M-K]⁻ ion, with accurate mass matching theoretical m/z values (e.g., ~214.05 for C₁₁H₁₁BF₃NO₂⁻) .

Advanced Research Questions

Q. What mechanistic role does this compound play in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings?

The trifluoroborate group acts as a stabilized boronate source, enabling transmetalation with palladium catalysts. The 2-methoxyphenylamide moiety may influence regioselectivity via coordination to the metal center. For example, in cross-couplings with aryl halides, the electron-rich methoxy group directs ortho-selectivity in certain substrates . Kinetic studies using ¹¹B NMR can monitor boronate activation during catalysis .

Q. How can contradictory spectroscopic data between literature sources be resolved?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. acetone-d₆) or paramagnetic impurities. To resolve these:

Q. What strategies improve the stability of potassium trifluoroborates in aqueous reaction media?

- Lyophilization : Freeze-drying the compound reduces hydrolysis.

- Buffered conditions : Use pH-stabilized solvents (e.g., acetate buffer at pH 4–5) to minimize borate decomposition .

- Coordination additives : Add crown ethers (e.g., 18-crown-6) to sequester potassium ions, enhancing solubility and reactivity .

Q. How does the 2-methoxyphenyl substituent influence the compound’s reactivity in photoredox catalysis?

The methoxy group acts as an electron donor, stabilizing radical intermediates during light-driven reactions. Time-resolved EPR spectroscopy can track radical lifetimes, while DFT calculations predict spin density distributions on the boron-amide framework .

Methodological Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.